molecular formula C10H18Cl2N4O B2930770 2-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride CAS No. 2197054-29-6

2-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride

Cat. No. B2930770
CAS RN: 2197054-29-6
M. Wt: 281.18
InChI Key: OUALSKGZTDMWDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride” includes a piperidine ring, a pyrimidine ring, and a methoxy group. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving piperidines are diverse and have been a hot topic in the pesticide field for many years because of their excellent biological activity . Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound has been the subject of various synthetic routes aiming at the development of novel pharmacological agents. For example, a practical synthesis was described for 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors, showcasing the utility of 2-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride as a versatile building block in medicinal chemistry (Zhang et al., 2009).

Antimicrobial and Antifungal Activities

Research has demonstrated the antimicrobial and antifungal potential of derivatives of this compound. For instance, new pyrimidine derivatives were synthesized and shown to exhibit potent antibacterial and antifungal activity, highlighting the compound's role in the development of new antimicrobial agents (Al-Masoudi et al., 2015).

Pharmacological Applications

The compound has been explored as a precursor in the synthesis of pharmacologically active compounds, such as those with potential anti-inflammatory, analgesic, and antiproliferative activities. For example, novel benzodifuranyl derivatives derived from visnaginone and khellinone, which include the 2-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine structure, were synthesized and evaluated for their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Anticancer Potential

The exploration of this compound derivatives for anticancer applications has yielded promising results. Synthesized compounds have been tested for their cytotoxicity against various cancer cell lines, with some derivatives showing selective activities, indicating the potential for developing targeted cancer therapies (Wei & Malhotra, 2012).

properties

IUPAC Name

2-methoxy-N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.2ClH/c1-15-10-12-7-4-9(14-10)13-8-2-5-11-6-3-8;;/h4,7-8,11H,2-3,5-6H2,1H3,(H,12,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUALSKGZTDMWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)NC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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